molecular formula C10H8ClNO2 B1365046 Methyl 7-chloro-1H-indole-4-carboxylate CAS No. 503816-69-1

Methyl 7-chloro-1H-indole-4-carboxylate

Cat. No.: B1365046
CAS No.: 503816-69-1
M. Wt: 209.63 g/mol
InChI Key: YMAVXLSGYDNOML-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-indole-4-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features a chlorine atom at the 7th position and a carboxylate ester group at the 4th position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 7-chloro-1H-indole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as tryptophan dioxygenase, which is involved in the metabolism of tryptophan . This inhibition can lead to alterations in metabolic pathways and affect the levels of metabolites. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and impacting cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . This compound may also affect the expression of genes involved in these processes, thereby influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to their inhibition or activation. For instance, this compound may inhibit the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels and flux . Additionally, it may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis. These temporal effects are important to consider when evaluating the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . Additionally, high doses of this compound may result in toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, this compound may affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in certain cellular compartments or tissues, influencing its localization and activity. Understanding the transport and distribution of this compound is essential for evaluating its therapeutic potential and efficacy.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-1H-indole-4-carboxylate typically involves the chlorination of an indole derivative followed by esterification. One common method includes:

    Chlorination: Starting with 1H-indole-4-carboxylic acid, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7th position.

    Esterification: The resulting 7-chloro-1H-indole-4-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and esterification processes to enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.

Major Products:

    Oxidation: Formation of 7-chloro-1H-indole-4-carboxylic acid derivatives.

    Reduction: Formation of 7-chloro-1H-indole-4-methanol.

    Substitution: Formation of various 7-substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-chloro-1H-indole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: This compound is used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Methyl 1H-indole-4-carboxylate: Lacks the chlorine atom at the 7th position, which can affect its reactivity and biological activity.

    7-Chloro-1H-indole-4-carboxylic acid: The carboxylic acid form, which can be converted to the ester derivative.

    Methyl 7-bromo-1H-indole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and properties.

Uniqueness: Methyl 7-chloro-1H-indole-4-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical and biological properties. The chlorine atom can enhance its reactivity in substitution reactions, while the ester group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

methyl 7-chloro-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAVXLSGYDNOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434158
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503816-69-1
Record name Methyl 7-chloro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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